

Known Information on HSD17B13-IN-89

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Compound Focus: Hsd17B13-IN-89

Cat. No.: S12848206

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The table below summarizes the available details for **HSD17B13-IN-89**, though key data for your request is missing.

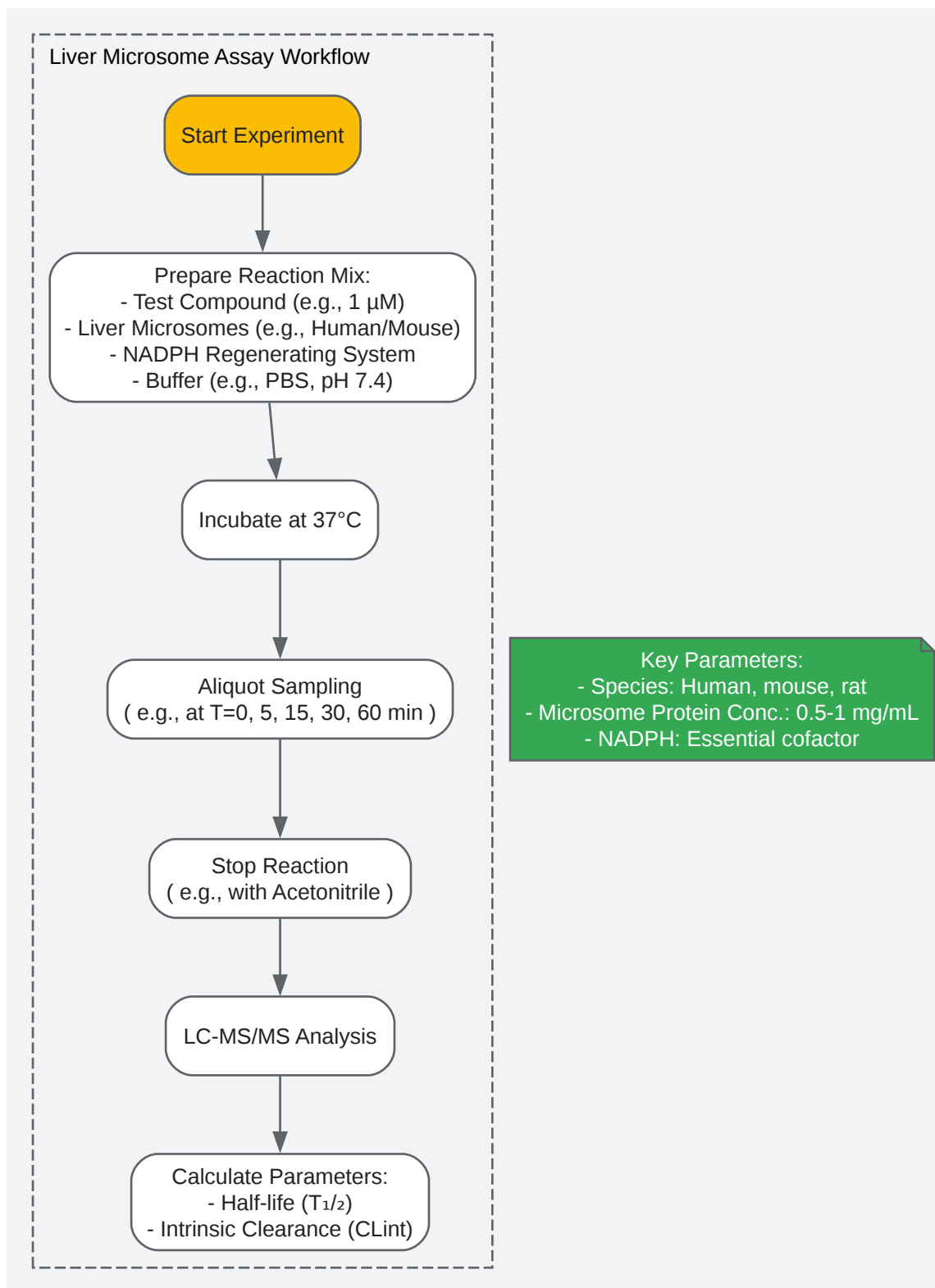
Property	Available Data	Missing / Unavailable Data
CAS Number	2770247-94-2 [1]	-
Molecular Formula	C ₂₃ H ₁₃ Cl ₂ F ₄ N ₃ O ₃ [1]	-
Molecular Weight	526.27 g/mol [1]	-
Biological Activity	HSD17B13 inhibitor; IC ₅₀ < 0.1 μM for Estradiol [1]	-
Research Application	Used in NAFLD/Nonalcoholic fatty liver diseases research [1]	-
Metabolic Stability	Not provided in search results	Half-life (T _{1/2}), Intrinsic Clearance (CL _{int}), Metabolite Profile
Solubility & Permeability	Not provided in search results	Aqueous solubility, Caco-2/MDCK permeability
Drug-Drug Interactions	Not provided in search results	CYP450 enzyme inhibition/induction potential

Experimental Protocols for Metabolic Stability

Since direct data is unavailable, here are standard methodologies you can implement to assess the metabolic stability of **HSD17B13-IN-89** in your lab.

FAQ: How can we determine the metabolic stability of **HSD17B13-IN-89**?

Answer: The most common and informative method is the **Liver Microsome Assay**, which predicts how quickly a compound is metabolized. Below is a detailed protocol and a visual workflow for this experiment.



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Detailed Protocol: Metabolic Stability using Liver Microsomes

- **Reaction Mixture Preparation:**

- Prepare the incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4).
- Add liver microsomes (from human or relevant animal species) to a final protein concentration of **0.5-1 mg/mL**.
- Spike in **HSD17B13-IN-89** (from a stock solution in DMSO) to a final concentration of **0.5-1 μM**. Keep the final organic solvent concentration below 1% (v/v).
- Pre-incubate the mixture for 3-5 minutes at **37°C** in a water bath or thermomixer [1].

- **Initiation and Sampling:**

- Start the reaction by adding an NADPH-regenerating system to provide the essential cofactor for cytochrome P450 enzymes.
- At predetermined time points (e.g., **0, 5, 15, 30, and 60 minutes**), withdraw a fixed aliquot (e.g., 50 μL) from the reaction mixture.

- **Reaction Termination:**

- Immediately mix each aliquot with a cold quenching solvent (e.g., **acetonitrile** containing an internal standard) in a volume ratio of at least 2:1 (organic:aqueous) to precipitate proteins and stop enzymatic activity.

- **Sample Analysis:**

- Centrifuge the quenched samples at high speed (e.g., 15,000 x g for 10 minutes) to pellet the protein.
- Analyze the supernatant using **Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)**.
- Use a calibrated curve of the parent compound to quantify the remaining percentage of **HSD17B13-IN-89** at each time point.

- **Data Calculation:**

- Plot the natural logarithm of the remaining compound percentage versus time. The slope of the linear regression is the elimination rate constant (k).
- Calculate the in vitro half-life: $T_{1/2} = 0.693 / k$.
- Calculate the intrinsic clearance: $CL = (0.693 / T_{1/2}) * (\text{Volume of incubation} / \text{Microsomal protein})$.

Troubleshooting Common Issues

Q: The parent compound disappears too rapidly in microsomal assays. How can we identify the major metabolic soft spots? A: Use the same LC-MS/MS system to perform **metabolite identification**.

- **Method:** After incubating the compound with microsomes and NADPH, compare the full-scan chromatograms of test samples against the zero-time control.
- **Analysis:** Look for new peaks with different mass-to-charge ratios (m/z) that appear over time. These are potential metabolites. Using high-resolution MS (e.g., Q-TOF) can help determine their accurate mass and propose plausible chemical structures for the metabolites.

Q: Our initial stability results are poor. What are the next steps? A: Consider these follow-up experiments:

- **Cross-Species Comparison:** Test stability in liver microsomes from mouse, rat, dog, and human to inform the selection of the most relevant toxicology species.
- **Reaction Phenotyping:** Determine which specific CYP450 enzyme (e.g., CYP3A4, CYP2C9) is primarily responsible for the metabolism using recombinant CYP enzymes or chemical inhibitors. This is critical for predicting drug-drug interactions.

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References

1. HSD17B13-IN-89 [medchemexpress.com]

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